molecular formula C26H20ClN3OS B2827770 2-((4-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034372-64-8

2-((4-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2827770
CAS No.: 2034372-64-8
M. Wt: 457.98
InChI Key: QLEOISHDDHIYRB-UHFFFAOYSA-N
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Description

2-((4-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C26H20ClN3OS and its molecular weight is 457.98. The purity is usually 95%.
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Scientific Research Applications

Nonlinear Optical (NLO) Properties

Studies have demonstrated that derivatives similar to "2-((4-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" exhibit significant nonlinear optical (NLO) properties, making them promising candidates for applications in optoelectronics and high-tech devices. These compounds' structural parameters and electronic properties have been analyzed through density functional theory (DFT) and time-dependent DFT (TDDFT) calculations, revealing their considerable NLO character and potential for use in advanced optical technologies (Hussain et al., 2020).

Antimicrobial Activity

Another area of application for these compounds is in antimicrobial treatments. Research has synthesized and tested various derivatives for their cytotoxic activities against different cancer cell lines, including human liver and breast cancer cells. The quantum-chemical calculations of these compounds suggest a relationship between their structure and biological activity, providing insights into designing new therapeutic agents with enhanced efficacy (Kökbudak et al., 2020).

Antifolate Activity

Compounds with a pyrrolo[2,3-d]pyrimidine core have been synthesized and evaluated as nonclassical antifolate inhibitors of thymidylate synthase (TS), showing potential as antitumor and antibacterial agents. These studies underline the importance of specific substituents for the inhibitory potency, highlighting the compounds' therapeutic potential in cancer treatment and infection control (Gangjee et al., 1996).

Synthesis and Biological Evaluation

The synthesis of new coumarin derivatives, including structures similar to the compound , has shown antimicrobial activity, suggesting their use in developing new antimicrobial agents. Such research contributes to understanding how structural variations in these compounds can enhance their biological activities (Al-Haiza et al., 2003).

Antioxidant Properties

Some derivatives have been studied for their antioxidant properties, indicating that these compounds could serve as leads in the development of new antioxidant agents. This application is particularly relevant in combating oxidative stress-related diseases and conditions (Akbas et al., 2018).

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3OS/c1-17-7-13-21(14-8-17)30-25(31)24-23(22(15-28-24)19-5-3-2-4-6-19)29-26(30)32-16-18-9-11-20(27)12-10-18/h2-15,28H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEOISHDDHIYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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